5-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one
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Overview
Description
5-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one is a complex organic compound featuring a trifluoromethyl group, a pyridine ring, and an indolizinone structure. The trifluoromethyl group is known for its significant role in enhancing the biological activity and stability of pharmaceutical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a trifluoromethyl-substituted pyridine derivative with an indolizinone precursor under controlled conditions. The reaction often requires the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the pyridine or indolizinone rings.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyridine ring, using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., DMF, THF) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs of the original compound .
Scientific Research Applications
5-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring but lacks the indolizinone structure.
Indole Derivatives: Contain the indole nucleus and exhibit diverse biological activities, similar to the indolizinone structure in the compound.
Fluorinated Pyridines: Include various derivatives with fluorine atoms, offering similar stability and reactivity.
Uniqueness
5-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one is unique due to the combination of its trifluoromethyl group, pyridine ring, and indolizinone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
5-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridine-1-carbonyl]-6,7-dihydro-5H-indolizin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c16-15(17,18)10-5-8-19(9-6-10)14(22)12-3-4-13(21)11-2-1-7-20(11)12/h1-2,5,7,12H,3-4,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZWRAQXNLLYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CN2C1C(=O)N3CCC(=CC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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